6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole
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Overview
Description
6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that contains an imidazole ring fused with a thiadiazole ring and substituted with an iodophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptoimidazole with 4-iodoaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-(4-azidophenyl)imidazo[1,2-d][1,2,4]thiadiazole .
Scientific Research Applications
6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets and inhibit cancer cell growth.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[1,2-d][1,2,4]thiadiazole
- 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole
- 6-(4-Fluorophenyl)imidazo[1,2-d][1,2,4]thiadiazole
Uniqueness
6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its halogenated analogs .
Properties
CAS No. |
947534-75-0 |
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Molecular Formula |
C10H6IN3S |
Molecular Weight |
327.15 g/mol |
IUPAC Name |
6-(4-iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole |
InChI |
InChI=1S/C10H6IN3S/c11-8-3-1-7(2-4-8)9-5-14-6-12-15-10(14)13-9/h1-6H |
InChI Key |
HCAOGSQLSLAQII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=NSC3=N2)I |
Origin of Product |
United States |
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